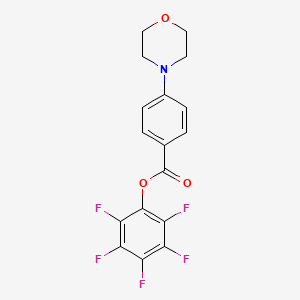

Pentafluorophenyl 4-morpholin-4-ylbenzoate

Description

Overview of Activated Carboxylic Acid Esters in Modern Organic Synthesis

In the field of organic chemistry, the formation of an amide bond is a fundamental transformation. Carboxylic acids, while abundant, are generally unreactive towards amines under mild conditions. To facilitate this crucial reaction, chemists often employ "activated" forms of carboxylic acids, with activated esters being a prominent class. These esters are characterized by the presence of an electron-withdrawing group in the alcohol portion of the ester, which enhances the electrophilicity of the carbonyl carbon and transforms the alcohol moiety into a good leaving group. This activation allows for efficient acylation of nucleophiles, such as amines, to form amides under gentle conditions, minimizing the risk of side reactions and racemization of stereocenters.

The Prominent Role of Pentafluorophenyl (PFP) Esters as Electrophilic Acylating Reagents

Among the various types of activated esters, pentafluorophenyl (PFP) esters have emerged as particularly powerful reagents for electrophilic acylation. The high degree of fluorination on the phenyl ring makes the pentafluorophenoxy group an exceptionally good leaving group due to its high electronegativity and the stability of the resulting pentafluorophenoxide anion. This leads to a significant enhancement of the ester's reactivity towards nucleophiles.

Positioning of Pentafluorophenyl 4-morpholin-4-ylbenzoate within the Activated Ester Landscape

The synthesis of this compound likely involves the reaction of 4-(morpholin-4-yl)benzoic acid with pentafluorophenol (B44920) in the presence of a coupling agent. The precursor, 4-(morpholin-4-yl)benzoic acid, can be synthesized from morpholine (B109124) and 4-chlorobenzonitrile, followed by hydrolysis of the nitrile group. researchgate.net

While specific comparative reactivity data for Pentafluorophenyl 4-morpholin-4-ylbenzoate is not extensively documented in publicly available literature, its position within the activated ester landscape can be inferred from the well-established high reactivity of PFP esters in general. It is designed to be a highly efficient acylating agent, suitable for applications where rapid and clean amide bond formation is required.

Interactive Data Table: Reactivity and Stability of Selected Activated Esters

| Activated Ester | Relative Reactivity with Amine | Relative Hydrolytic Stability |

| Pentafluorophenyl (PFP) Ester | High | High |

| N-Hydroxysuccinimidyl (NHS) Ester | Very High | Moderate |

| p-Nitrophenyl (PNP) Ester | Moderate | Low |

| 2,3,5,6-Tetrafluorophenyl (TFP) Ester | High | High |

This table provides a qualitative comparison based on available literature. epa.gov Actual rates can vary depending on the specific substrate and reaction conditions.

Research Significance and Interdisciplinary Applications of PFP Esters

The robust nature and high reactivity of PFP esters have led to their widespread use in several interdisciplinary fields. In proteomics, they are employed for the chemical modification of proteins, such as the attachment of labels or tags for detection and analysis. The ability of PFP esters to react efficiently with the primary amine groups of lysine (B10760008) residues on protein surfaces under mild aqueous conditions makes them ideal for such bioconjugation reactions.

The specific compound, Pentafluorophenyl 4-morpholin-4-ylbenzoate, is marketed as a specialty chemical for research purposes, particularly in proteomics. While detailed application notes for this specific molecule are scarce, its structure suggests its potential use as a reagent for introducing a morpholine-containing tag onto biomolecules. The morpholine group can impart desirable properties, such as improved aqueous solubility or specific binding interactions, to the modified protein.

Furthermore, the general class of PFP esters is invaluable in the synthesis of polymers and materials science. They can be used to create functionalized polymers by reacting a PFP-activated monomer with various amine-containing molecules. This approach allows for the straightforward production of a diverse range of materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-1-3-10(4-2-9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYQDNSLPIRXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640181 | |

| Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-51-4 | |

| Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentafluorophenyl Esters and Analogues

General Synthesis of Pentafluorophenyl Esters from Carboxylic Acids

The conversion of carboxylic acids into their corresponding pentafluorophenyl esters is the most common approach for their synthesis. This transformation can be achieved through several reliable methods, each with its own set of advantages and specific applications.

Direct Activation with Pentafluorophenyl Trifluoroacetate (B77799) (PFP-TFA)

A highly effective method for the direct conversion of a carboxylic acid to its PFP ester involves the use of pentafluorophenyl trifluoroacetate (PFP-TFA). google.com This reagent facilitates a one-pot protection and activation of carboxylic acids. google.com The reaction typically proceeds at room temperature in the presence of a base, such as pyridine (B92270) or a polymer-supported equivalent, in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.comfluorine1.ru PFP-TFA is particularly advantageous for its ability to simultaneously protect and activate amino and thiol carboxylic acids. google.com

The reaction mechanism is believed to involve the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by the pentafluorophenoxide ion. The use of polymer-bound bases simplifies the workup, as the base and any byproducts can be removed by simple filtration. google.com

Table 1: Direct Activation of Carboxylic Acids with PFP-TFA

| Carboxylic Acid | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethylbenzoic Acid | Polyvinylpyridine/Poly-DMAP | DMF | Overnight | Not specified | google.com |

| General Amino Acids | Pyridine | DMF | Not specified | Good | google.com |

Coupling Reagents in PFP Esterification (e.g., BOP Reagent, EDC)

Carbodiimides and phosphonium (B103445) salts are widely employed as coupling reagents to facilitate the esterification of carboxylic acids with pentafluorophenol (B44920). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol.

BOP Reagent: The (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent is a powerful coupling agent used in peptide synthesis and can also be applied to the synthesis of esters. researchgate.net The reaction typically involves the carboxylic acid, pentafluorophenol, the BOP reagent, and a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent such as DMF. reddit.com The BOP reagent is known for its high coupling efficiency and suppression of side reactions, although it produces a carcinogenic byproduct, HMPA. researchgate.net

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide (B86325) that is frequently used for the synthesis of PFP esters. reddit.comorganic-chemistry.org The reaction is typically carried out by mixing the carboxylic acid, pentafluorophenol, EDC, and often a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM) or DMF. organic-chemistry.orgrsc.org The water-soluble nature of EDC and its urea (B33335) byproduct simplifies the purification process, as they can be removed by aqueous workup. reddit.com The reaction is often performed at 0°C to room temperature. rsc.org

Table 2: PFP Esterification using Coupling Reagents

| Carboxylic Acid | Coupling Reagent | Base/Additive | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| General Carboxylic Acids | DCC | DMAP (cat.) | CH₂Cl₂ | 3 h | Good | rsc.org |

| (E)-Cinnamic Acid | EDC | DMAP | Acetonitrile | 45 min | High | organic-chemistry.org |

| Boc-His(Tos) | BOP | DIEA | DMF | Not specified | Good | tcichemicals.com |

In Situ Generation of PFP Esters

In certain applications, PFP esters can be generated in situ and used immediately in a subsequent reaction. One such method involves the use of pentafluoropyridine (B1199360) to generate acyl fluorides from carboxylic acids under mild conditions. These acyl fluorides can then react with a nucleophile, such as an alcohol, to form the corresponding ester in a one-pot procedure. rsc.orgresearchgate.net This methodology provides a straightforward route to esters directly from the parent carboxylic acids without the need to isolate the activated intermediate. rsc.org

Another approach for the in situ generation and reaction of PFP esters involves electrochemical methods. An electrochemical coupling of carboxylic acids with pentafluorophenol has been developed, which avoids the need for external dehydrating agents by generating the reactive species in situ through anodic oxidation. researchgate.net

Specific Synthetic Routes to Pentafluorophenyl 4-morpholin-4-ylbenzoate and Related Morpholinylbenzoates

While a specific, detailed synthesis for Pentafluorophenyl 4-morpholin-4-ylbenzoate is not extensively documented in readily available literature, its synthesis can be confidently inferred from established methodologies. The primary route would involve the preparation of 4-morpholin-4-ylbenzoic acid followed by its esterification with pentafluorophenol.

A documented synthesis of 4-(morpholin-4-yl)benzoic acid starts from the reaction of morpholine (B109124) with 4-chlorobenzonitrile, followed by hydrolysis of the resulting 4-(morpholin-4-yl)benzonitrile with sodium hydroxide. nih.gov

Once 4-morpholin-4-ylbenzoic acid is obtained, it can be converted to Pentafluorophenyl 4-morpholin-4-ylbenzoate using the general methods described in section 2.1. A plausible and efficient method would be the use of a carbodiimide coupling reagent like EDC in the presence of DMAP and pentafluorophenol in an anhydrous solvent like DCM.

Hypothetical Synthesis of Pentafluorophenyl 4-morpholin-4-ylbenzoate:

Step 1: Synthesis of 4-morpholin-4-ylbenzoic acid. This would follow the literature procedure starting from morpholine and 4-chlorobenzonitrile. nih.gov

Step 2: Esterification. To a solution of 4-morpholin-4-ylbenzoic acid and pentafluorophenol in anhydrous DCM at 0 °C, EDC and a catalytic amount of DMAP would be added. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography. The workup would involve washing with aqueous solutions to remove the EDC byproduct and excess reagents, followed by purification by column chromatography to yield the desired Pentafluorophenyl 4-morpholin-4-ylbenzoate.

Utilization of Polymer-Supported Reagents and Catalysts in PFP Ester Synthesis

The use of polymer-supported reagents and catalysts offers significant advantages in organic synthesis, primarily in simplifying product purification and enabling the recycling and reuse of expensive or toxic reagents. researchgate.net

In the context of PFP ester synthesis, polymer-supported carbodiimides, such as a polymer-bound dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the esterification of carboxylic acids with pentafluorophenol. The key benefit is that the insoluble polymer-bound urea byproduct can be easily removed by filtration, streamlining the purification process. mdpi.com Similarly, polymer-supported bases like polyvinylpyridine or poly-DMAP can be employed in PFP-TFA mediated esterifications, allowing for easy removal of the base after the reaction. google.com

Furthermore, polymer-supported catalysts, such as polymer-bound phosphine (B1218219) ligands for palladium catalysts, have been developed for various coupling reactions. tcichemicals.com While not directly for PFP ester synthesis, these technologies highlight the potential for developing reusable catalytic systems for esterification reactions. The reusability of these supported catalysts is a key feature, although a gradual decrease in activity over several cycles is sometimes observed. tcichemicals.com

Table 3: Application of Polymer-Supported Reagents in Ester Synthesis

| Reaction Type | Polymer-Supported Reagent/Catalyst | Advantage | Reusability | Reference |

|---|---|---|---|---|

| N-acylation of purine (B94841) nucleosides | Polymer-supported carbodiimide | Avoids contamination with DCU | Yes | mdpi.com |

| Amide library formation | Polyvinylpyridine and Poly-DMAP | Simplified workup (filtration) | Not specified | google.com |

| Suzuki-Miyaura coupling | Polymer-supported Pd(II) catalysts | Good recyclability, low Pd leaching | Yes (up to 5 cycles) |

Fundamental Reactivity and Mechanistic Investigations of Pentafluorophenyl Esters

Nucleophilic Acyl Transfer Reactions of PFP Esters

The primary mode of reactivity for PFP esters is nucleophilic acyl substitution. rsc.orgmasterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the stable pentafluorophenoxide anion and the formation of a new acylated product. masterorganicchemistry.comwikipedia.org PFP esters are recognized as leading forms of 'active esters' designed specifically for these transformations. rsc.org

Pentafluorophenyl esters are exceptionally effective reagents for the formation of amide bonds through reactions with primary and secondary amines. wikipedia.orgprecisepeg.combroadpharm.com This high reactivity allows the amidation to proceed rapidly, often at room temperature and without the need for catalysts. nih.govresearchgate.net The reaction is a cornerstone of peptide synthesis and bioconjugation, where the efficient and chemoselective coupling of carboxylic acids (activated as PFP esters) to amines is crucial. wikipedia.orgnih.gov

The general reaction proceeds as follows: a primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the PFP ester. chemguide.co.uklibretexts.org This is followed by the elimination of pentafluorophenol (B44920), yielding the corresponding amide. wikipedia.org The process is often so efficient that it can be carried out in various solvents, including dichloromethane (B109758), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com In some cases, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), can accelerate the reaction, particularly when dealing with less reactive amines. google.com

Compared to other common activated esters, such as N-hydroxysuccinimidyl (NHS) esters, PFP esters exhibit significantly greater resistance to spontaneous hydrolysis, especially in aqueous buffer systems used for bioconjugation. wikipedia.orgprecisepeg.combroadpharm.comprecisepeg.com This enhanced stability leads to more efficient and reliable conjugation reactions with amine-containing biomolecules like proteins and oligonucleotides. precisepeg.comprecisepeg.com

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| PFP Ester | Primary or Secondary Amine | Room temperature, often no catalyst needed. Solvents like DMF, THF, CH₂Cl₂. | Amide | PFP esters are highly reactive and form amides efficiently. | precisepeg.combroadpharm.comnih.gov |

| PEG PFP Ester | Amine-containing biomolecules (e.g., proteins) | Aqueous buffer (pH 7.2-8.5), room temperature for 1-4 hours or 4°C overnight. | PEGylated Amide | PFP esters are more stable against hydrolysis than NHS esters, leading to higher efficiency in bioconjugation. | precisepeg.comprecisepeg.com |

| PFP Ester | Amines (e.g., benzylamine) | THF, requires tertiary amine base (e.g., polymer-bound DIEA) to accelerate. | Amide | The reaction can be sluggish without a base but is completed within hours upon its addition. | google.com |

| Carboxylic Acid | Pentafluorophenol and DCC/DIC | Dichloromethane (CH₂Cl₂), room temperature. | PFP Ester | PFP esters are easily prepared from the parent carboxylic acid and pentafluorophenol using a carbodiimide (B86325) coupling agent. | researchgate.net |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For PFP esters, this involves the substitution of the pentafluorophenoxy group with a different alkoxy or aryloxy group. The reaction is typically catalyzed by an acid or a base. wikipedia.org The base catalyst functions by deprotonating the incoming alcohol, increasing its nucleophilicity, while an acid catalyst protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. wikipedia.org

The mechanism involves the nucleophilic attack of an alcohol on the PFP ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the highly stable pentafluorophenoxide leaving group to form a new, different ester. wikipedia.org While highly efficient for amidation, the reaction of PFP esters with alcohols is generally slower than with amines, a property that forms the basis of their chemoselectivity.

Chemoselectivity and Orthogonal Reactivity in PFP Ester Transformations

A significant advantage of PFP esters in chemical synthesis is their predictable chemoselectivity, which allows for the modification of specific functional groups within a multifunctional molecule.

PFP esters exhibit a strong preference for reacting with primary and secondary amines over other common nucleophiles such as alcohols and thiols. researchgate.net This high chemoselectivity is attributed to the greater nucleophilicity of amines compared to alcohols or thiols under neutral or mildly basic conditions. This property is particularly valuable in the modification of complex biomolecules, which often possess a variety of functional groups. precisepeg.com For instance, PFP esters can be used to selectively acylate lysine (B10760008) side chains (primary amines) in a protein without significantly reacting with the hydroxyl groups of serine, threonine, or tyrosine residues. precisepeg.comprecisepeg.com This selective reactivity allows for precise, site-specific modifications under mild conditions. nih.gov

The reactivity of activated esters can be tuned by modifying the electronic properties of the leaving group. This principle enables orthogonal or sequential reactions in systems containing multiple, distinct activated esters. For example, a system containing both a highly reactive pentafluorophenyl ester and a less reactive ortho-fluorophenyl ester can undergo sequential amide bond formation. nih.gov

In a study by Baltzer and co-workers, a molecule containing both ester types was first reacted with a peptide. nih.gov The more reactive PFP ester coupled selectively, leaving the ortho-fluorophenyl ester intact. nih.gov Subsequently, the remaining less reactive ester could be coupled with a second peptide in a separate step, demonstrating differential reactivity that allows for the controlled, stepwise assembly of complex molecular architectures. nih.gov

| Ester Type | Relative Reactivity | Application | Reference |

|---|---|---|---|

| Pentafluorophenyl (PFP) Ester | High | Rapid reaction with amines, first to react in a mixed system. | nih.gov |

| ortho-Fluorophenyl Ester | Lower | Reacts after the PFP ester has been consumed, allowing for sequential conjugation. | nih.gov |

| N-Hydroxysuccinimidyl (NHS) Ester | High (but more prone to hydrolysis) | Commonly used for bioconjugation, but less stable in aqueous media than PFP esters. | wikipedia.orgprecisepeg.com |

C-O Acyl Cleavage Pathways in Transition-Metal Catalysis

While the dominant reaction pathway for PFP esters is nucleophilic acyl substitution (cleavage of the acyl-OAr bond), alternative cleavage patterns can be accessed using transition-metal catalysis. The cleavage of the C(acyl)-O bond is a less common but synthetically valuable transformation. For esters in general, transition-metal-catalyzed hydrogenolysis can achieve C–O bond cleavage. For instance, a cobalt(I) complex has been shown to catalyze the hydrogenolysis of benzyl (B1604629) benzoate (B1203000) derivatives via β-C–O cleavage. rsc.org

In the context of perfluorinated aromatic compounds, transition-metal-catalyzed cleavage of the strong C–F bond is a known process. nih.govresearchgate.net However, reactions involving the cleavage of the C(acyl)-OC₆F₅ bond in PFP esters are not as extensively documented as their nucleophilic substitution reactions. The high stability of the pentafluorophenoxide leaving group strongly favors the conventional acyl transfer pathway. Nonetheless, specialized catalytic systems could potentially be designed to intercept the ester and promote alternative transformations, such as decarbonylative coupling, although this remains a developing area of research.

Mechanistic Elucidation of Acyl Transfer

The high reactivity of pentafluorophenyl (PFP) esters in acyl transfer reactions, particularly aminolysis, is central to their utility in chemical synthesis and bioconjugation. This reactivity stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl carbon highly electrophilic and the pentafluorophenoxide a stable leaving group. nih.govrsc.org The mechanism of this fundamental transformation has been the subject of detailed investigation, revealing pathways that are influenced by reaction conditions and the nature of the nucleophile.

The primary pathway for the reaction of pentafluorophenyl esters with nucleophiles, such as amines, is the nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism. chemistrysteps.com This process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the ester. This initial addition step breaks the carbonyl π-bond and leads to the formation of a transient, negatively charged tetrahedral intermediate. chemistrysteps.comresearchgate.net

In the subsequent elimination step, the carbonyl double bond is reformed by the expulsion of the leaving group. Due to its stability, the pentafluorophenoxide anion is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate to form the final acylated product, such as an amide in the case of aminolysis. nih.govchemistrysteps.com This mechanism is distinct from a one-step SN2-type displacement, which is geometrically unfavorable at a carbonyl center. chemistrysteps.com The facility of this process, even at low temperatures, underscores the "activated" nature of PFP esters. rsc.orgrsc.org

The subsequent collapse of this intermediate is driven by the expulsion of the group best able to stabilize a negative charge, which in this case is the pentafluorophenoxide. chemistrysteps.com The stability of this leaving group is a direct consequence of the electron-deficient character of the perfluorinated aromatic ring. nih.gov In certain catalytic systems, such as those employing 2-pyridones, the transition state can be further stabilized through hydrogen bonding interactions that facilitate a concerted activation of both the ester and the incoming nucleophile. nih.gov

Proton transfer steps are intimately involved in the kinetics of PFP ester aminolysis, particularly in aqueous or protic environments. The nucleophilicity of the attacking amine is highly dependent on its protonation state; primary and secondary amines must be in their non-protonated, free-base form to be reactive. Consequently, these reactions are typically conducted at neutral to slightly basic pH (pH 7-9) to ensure a sufficient concentration of the nucleophilic amine. broadpharm.com Buffers containing competing primary amines, such as Tris or glycine, are avoided as they can react with the PFP ester. broadpharm.combroadpharm.com

While the principal reactivity of PFP esters in acyl transfer involves ionic, polar mechanisms, they can participate in radical reactions under specific conditions. A notable example is their use as highly efficient O-ketyl radical precursors. organic-chemistry.org When treated with a mild single-electron reducing agent like samarium(II) iodide (SmI₂), PFP esters can undergo electron transfer to form a ketyl radical. This reactivity has been harnessed for the synthesis of α,α-dideuterio alcohols with excellent functional group tolerance. organic-chemistry.org Computational studies have confirmed the high reactivity of PFP esters as redox-active precursors due to their favorable redox potential. organic-chemistry.org

Furthermore, radical processes have been employed in the synthesis of PFP esters themselves. An electrochemical method has been developed that proceeds via an oxyl-radical intermediate generated from the anodic oxidation of pentafluorophenol. rsc.orgrsc.orgresearchgate.netnih.gov This radical species then engages in a cascade of nucleophilic aromatic substitution and acyl substitution steps to form the final PFP ester product. rsc.orgnih.gov It is important to note that this radical pathway pertains to the formation of the ester, not its subsequent acyl transfer reactivity under standard coupling conditions. The stability of the PFP ester group has also been observed under certain radical-generating conditions, such as with AIBN, where other functional groups in a molecule can be selectively transformed while the PFP ester remains intact. researchgate.net

Comparative Reactivity Studies of PFP Esters with Other Activated Esters

The performance of PFP esters as acylating agents is best understood in comparison to other classes of activated esters, most notably the widely used N-hydroxysuccinimide (NHS) esters. These comparisons generally focus on two key metrics: the rate of aminolysis (reaction with the target nucleophile) and the rate of hydrolysis (reaction with water), as the ratio of these rates determines the efficiency of the conjugation in aqueous media.

Pentafluorophenyl esters are widely recognized for their superior hydrolytic stability compared to N-hydroxysuccinimide esters. rsc.orgresearchgate.netwikipedia.org In aqueous solutions, NHS esters have a half-life that can be measured in hours at neutral pH and shortens to minutes as the pH becomes more basic. researchgate.net In contrast, PFP esters are significantly less susceptible to spontaneous hydrolysis under the same conditions. broadpharm.combroadpharm.comwikipedia.org One study demonstrated that a PFP ester was approximately six times more stable to hydrolysis than its NHS counterpart in an aqueous solution. rsc.orgnih.gov This enhanced stability provides a longer reaction window and leads to more efficient and higher-yield conjugations, as less of the activated ester is consumed by the competing hydrolysis pathway. broadpharm.comthieme-connect.com

Interactive Data Table: PFP vs. NHS Ester Characteristics

| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Primary Sources |

| Hydrolytic Stability | High; significantly more stable in aqueous buffers. | Moderate to Low; susceptible to rapid hydrolysis, especially at pH > 7. | rsc.org, thieme-connect.com, rsc.org, researchgate.net, nih.gov |

| Reactivity with Amines | Slightly less reactive than NHS esters. | Highly reactive, often with faster initial kinetics. | thieme-connect.com |

| Overall Efficiency | Often higher due to lower loss from hydrolysis. | Can be lower due to significant competing hydrolysis. | thieme-connect.com, broadpharm.com |

| Optimal Reaction pH | Typically pH 7-9, can be slightly higher than for NHS. | Typically pH 7-8.5. | researchgate.net, broadpharm.com |

| Byproduct | Pentafluorophenol (less nucleophilic). | N-hydroxysuccinimide. | thieme-connect.com |

Comparison with Pentachlorophenyl and Nitrophenyl Esters

In the landscape of activated esters used for synthesis, pentafluorophenyl esters are considered more reactive than their pentachlorophenyl (PCP) and nitrophenyl (Np) counterparts. highfine.comumich.edu The reactivity of these esters is directly related to the acidity of the corresponding phenol (B47542) leaving group. The strong electron-withdrawing fluorine atoms on the PFP group make pentafluorophenol a better leaving group than pentachlorophenol (B1679276) or nitrophenol.

Historically, activated esters like p-nitrophenyl and trichlorophenyl derivatives have been used in solid-phase synthesis, but their reaction rates are often low, even when catalysts are employed. psu.edu In contrast, PFP esters typically react swiftly, often within an hour. umich.edu This enhanced reactivity is a significant advantage. While pentachlorophenyl esters are also effective, a practical drawback can be the difficulty in removing the pentachlorophenol byproduct after the reaction is complete. umich.edu The clean and rapid nature of reactions involving PFP esters, combined with their stability and ease of handling as crystalline solids, has made them a preferred choice in many applications, including the synthesis of complex peptides. nih.govpsu.edu

Kinetic Studies on Relative Coupling Rates

Kinetic studies provide quantitative evidence for the superior reactivity of pentafluorophenyl esters in coupling reactions. When compared directly with pentachlorophenyl (PCP) and nitrophenyl (Np) esters, PFP esters demonstrate a dramatically higher rate of reaction. This significant difference in coupling speed is crucial for efficient synthesis, as it helps to reduce or eliminate undesirable side reactions by ensuring the primary reaction proceeds much more quickly. highfine.com

One study quantified the relative coupling rates, revealing the following relationship: OPFP >> OPCP > ONp. highfine.com

Table 1: Relative Coupling Rates of Activated Esters

| Ester Type | Abbreviation | Relative Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

Data sourced from kinetic studies on the relative coupling speeds of activated esters. highfine.com

The high chemoselectivity and reactivity of the PFP ester group have been demonstrated in complex molecular frameworks. In one notable study, a compound containing both a PFP carboxylate ester and a PFP sulfonate ester was synthesized. rsc.org When this molecule was treated with an amine (allylamine) at 0 °C, the reaction occurred exclusively at the more reactive PFP ester site to form an amide. rsc.org Subsequent heating to 65 °C with a different amine (piperidine) was required to induce a reaction at the less reactive sulfonate ester site. rsc.org This experiment underscores the exceptional reactivity of the PFP carboxylate ester, which allows for selective transformations even in the presence of other reactive functional groups. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Pentafluorophenyl 4-morpholin-4-ylbenzoate |

| Pentafluorophenyl ester |

| Pentachlorophenyl ester |

| Nitrophenyl ester |

| p-Nitrophenyl ester |

| Trichlorophenyl ester |

| Allylamine |

| Piperidine |

| Pentafluorophenol |

| Pentachlorophenol |

| Nitrophenol |

Catalysis in Reactions Involving Pentafluorophenyl Esters

Palladium-Catalyzed Transformations

Palladium catalysis has become an indispensable tool in organic chemistry, and its application to the transformation of pentafluorophenyl esters has opened new avenues for C-C bond formation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. Traditionally, this reaction involves the coupling of an organoboron compound with an organic halide. However, recent advancements have extended the scope of this reaction to include ester electrophiles, with pentafluorophenyl esters being particularly effective substrates due to their high reactivity. fluorine1.ruresearchgate.netdergipark.org.tr This approach allows for the formation of ketones from the corresponding esters and boronic acids, proceeding through a selective cleavage of the C-O acyl bond. fluorine1.ruresearchgate.netdergipark.org.tr

The reaction typically employs a Pd(0)/phosphane catalyst system and proceeds efficiently under relatively mild conditions. fluorine1.rudergipark.org.tr The high reactivity of the pentafluorophenyl ester group allows for chemoselective coupling, even in the presence of other, less reactive ester functionalities. fluorine1.ru This methodology establishes pentafluorophenyl esters as bench-stable, economical, and highly reactive acylative reagents for cross-coupling reactions. fluorine1.ruresearchgate.netdergipark.org.tr Mechanistic studies suggest that the reactivity of these esters can be correlated with the rotational barriers around the C(acyl)-O bond. fluorine1.rudergipark.org.tr For a compound like Pentafluorophenyl 4-morpholin-4-ylbenzoate, this reaction would theoretically yield a 4-morpholinyl-aryl ketone.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters

| Pentafluorophenyl Ester Substrate | Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pentafluorophenyl benzoate (B1203000) | Phenylboronic acid | Benzophenone | 95 | fluorine1.ru |

| Pentafluorophenyl 4-methoxybenzoate | 4-Acetylphenylboronic acid | 4-Methoxy-4'-acetylbenzophenone | 87 | fluorine1.ru |

| Pentafluorophenyl 2-naphthoate | 4-Fluorophenylboronic acid | (4-Fluorophenyl)(naphthalen-2-yl)methanone | 91 | fluorine1.ru |

| Pentafluorophenyl 4-cyanobenzoate | 3-Methylphenylboronic acid | 4-Cyano-3'-methylbenzophenone | 85 | fluorine1.ru |

A more advanced application of palladium catalysis in conjunction with pentafluorophenyl esters is seen in synergistic catalytic systems. By combining a palladium catalyst with a chiral Lewis base, it is possible to achieve highly stereoselective C-C bond-forming reactions. One such example is the diastereodivergent Aldol-type coupling of alkoxyallenes with pentafluorophenyl esters. epa.gov

This dual catalytic system enables access to both syn and anti diastereomeric products, a significant challenge in traditional Aldol reactions. epa.gov The reaction proceeds via a proposed intermolecular protonative hydropalladation pathway. epa.gov The palladium catalyst activates the allene, while the chiral Lewis base activates the pentafluorophenyl ester, leading to a highly controlled and stereoselective coupling. While this specific reaction has been demonstrated with various pentafluorophenyl esters, the application to Pentafluorophenyl 4-morpholin-4-ylbenzoate would be a novel extension of this methodology.

Lewis Base Catalysis (e.g., Isothioureas, Poly-DMAP)

Lewis base catalysis offers a powerful, metal-free approach to activating pentafluorophenyl esters for various transformations.

Isothioureas: Chiral isothioureas have been successfully employed as Lewis base catalysts in reactions involving pentafluorophenyl esters. For instance, in cooperative catalysis with iridium, isothioureas can facilitate asymmetric [3+2] annulation reactions of vinyl aziridines with pentafluorophenyl esters to produce chiral γ-lactams in high yields and enantioselectivities. mdpi.commdpi.com In these processes, the isothiourea activates the pentafluorophenyl ester by forming a reactive acyl isothiouronium intermediate.

Poly-DMAP: 4-(Dimethylamino)pyridine (DMAP) and its polymeric versions (Poly-DMAP) are highly effective nucleophilic catalysts for acyl transfer reactions. nih.govnih.govresearchgate.net DMAP's catalytic activity is attributed to the formation of a highly reactive N-acylpyridinium ion intermediate upon reaction with an acylating agent like a pentafluorophenyl ester. This intermediate is then readily attacked by a nucleophile, regenerating the catalyst. mdpi.com This mode of catalysis is exceptionally efficient for esterification and amidation reactions, even with sterically hindered substrates. researchgate.net The use of a polymeric version of DMAP simplifies catalyst removal and recycling. Given its structure, Pentafluorophenyl 4-morpholin-4-ylbenzoate would be expected to be an excellent substrate for DMAP-catalyzed acyl transfer reactions.

Table 2: Lewis Base-Catalyzed Reactions with Activated Esters

| Activated Ester Type | Lewis Base Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pentafluorophenyl Esters | Isothiourea/Iridium | [3+2] Annulation | Chiral γ-lactams | mdpi.com |

| α,β-Unsaturated p-nitrophenyl esters | Isothiourea | Transfer Hydrogenation | Saturated esters | highfine.com |

| Phthalic Anhydride (B1165640) (with cellulose) | DMAP | Esterification | Cellulose phthalates | mdpi.com |

| Acetic Anhydride (with hindered alcohol) | DMAP | Acylation | Ester | researchgate.net |

Organoborane Catalysis (e.g., Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid renowned for its high reactivity, which is derived from the electron-withdrawing nature of the three pentafluorophenyl rings. researchgate.netmdpi.com It has found widespread use in a variety of catalytic reactions, including those that could potentially involve pentafluorophenyl esters as substrates, although direct examples are less common than for other catalytic systems. B(C₆F₅)₃ is known to catalyze reductions, hydrosilylations, and C-C bond-forming reactions. mdpi.com

For instance, B(C₆F₅)₃ is a potent catalyst for the hydrosilylation of carbonyl compounds. mdpi.com While this is typically a reduction of ketones or aldehydes, its ability to activate carbonyl groups could be extended to the activation of the ester carbonyl in Pentafluorophenyl 4-morpholin-4-ylbenzoate for specific transformations, such as reduction or reaction with other nucleophiles. The high Lewis acidity and steric bulk of B(C₆F₅)₃ also allow it to function as part of a frustrated Lewis pair (FLP) for the activation of small molecules. researchgate.net

Cooperative and Relay Catalysis in Stereoselective Reactions

The combination of different catalytic modes, known as cooperative or relay catalysis, has emerged as a sophisticated strategy for achieving complex and highly stereoselective transformations. Pentafluorophenyl esters are excellent substrates for such systems due to their tunable reactivity with different types of catalysts.

As mentioned previously, synergistic palladium/chiral Lewis base catalysis for Aldol-type couplings is a prime example of cooperative catalysis. epa.gov Another powerful combination is the use of an isothiourea Lewis base with a transition metal, such as iridium, for asymmetric annulations. mdpi.commdpi.com In these systems, the Lewis base and the transition metal catalyst activate the two different reacting partners independently and simultaneously to achieve a concerted transformation.

Relay catalysis, in contrast, involves a sequential series of catalytic cycles where the product of the first cycle becomes the substrate for the second. A tandem palladium and isothiourea relay catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives. While the specific substrates in that study were not pentafluorophenyl esters, the principle of using a highly reactive acylating agent that can be generated in situ or used directly is applicable. The high reactivity of the pentafluorophenyl ester group in a molecule like Pentafluorophenyl 4-morpholin-4-ylbenzoate makes it an ideal candidate for integration into such complex, multi-catalyst systems to build molecular complexity in a controlled and stereoselective manner.

Structure Reactivity Relationships and Design Principles for Pfp Esters

Influence of the Pentafluorophenyl Moiety on Electrophilicity and Leaving Group Ability

The high reactivity of PFP esters in nucleophilic acyl substitution reactions is primarily attributed to the electronic properties of the pentafluorophenyl group. wikipedia.org This moiety significantly enhances the electrophilicity of the carbonyl carbon and functions as an excellent leaving group. nih.gov

The key to this activation lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect polarizes the C(carbonyl)-O(ester) bond, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. wikipedia.org

Furthermore, the pentafluorophenoxide anion (C₆F₅O⁻) is a highly stabilized and efficient leaving group. wikipedia.org Its stability arises from the ability of the electron-withdrawing fluorine atoms to delocalize the negative charge of the resulting anion. The pKa of the conjugate acid, pentafluorophenol (B44920) (HOC₆F₅), is a key indicator of the leaving group's ability; a lower pKa signifies a more stable conjugate base and thus a better leaving group. masterorganicchemistry.comlibretexts.org PFP esters are known to contain good leaving groups with conjugate acid pKa values typically ranging from 4 to 10 in water. rsc.org

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other activated esters. For instance, the relative rate of coupling for PFP esters (OPFP) is significantly higher than that for pentachlorophenyl esters (OPCP) and p-nitrophenyl esters (ONp), with a reported ratio of 111:3.4:1, respectively. highfine.com This enhanced reaction rate is advantageous as it can minimize or eliminate undesirable side reactions. highfine.com PFP esters are also noted for being less susceptible to spontaneous hydrolysis compared to other esters like succinimidyl esters, which is a valuable property during conjugation reactions in aqueous media. wikipedia.org

Electronic and Steric Effects of Acyl Substituents (e.g., 4-morpholin-4-yl) on Reaction Rates and Selectivity

Electronic Effects: The electronic nature of substituents on the acyl group can either increase or decrease the electrophilicity of the carbonyl carbon. numberanalytics.com

Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles and thus increasing the reaction rate.

Electron-donating groups decrease the electrophilicity of the carbonyl carbon, which in turn reduces the reaction rate. numberanalytics.com

In the specific case of Pentafluorophenyl 4-morpholin-4-ylbenzoate, the acyl group is a 4-morpholin-4-ylbenzoyl group. The morpholino substituent, connected through its nitrogen atom to the para-position of the benzoate (B1203000) ring, is generally considered an electron-donating group due to the lone pair of electrons on the nitrogen atom. This electron-donating character would be expected to decrease the intrinsic reactivity of the benzoate ester compared to one with an unsubstituted benzoyl group or one with an electron-w-ithdrawing group. This effect has been observed in the aminolysis of substituted phenyl acetates, where the introduction of less electron-withdrawing substituents led to reduced reactivity. nih.gov

Steric Effects: The size and spatial arrangement of the acyl substituent can also have a profound impact on reaction rates. numberanalytics.com Bulky substituents can sterically hinder the approach of a nucleophile to the carbonyl center, thereby slowing down the reaction. numberanalytics.comacs.org This principle is a cornerstone of understanding reaction kinetics in organic chemistry. numberanalytics.com For the 4-morpholin-4-ylbenzoyl group, the morpholine (B109124) ring, while not exceptionally large, does add steric bulk compared to a simple benzoyl group. The degree of this steric hindrance would depend on the size and nature of the incoming nucleophile.

Correlation of Reactivity with Conformational Dynamics and Isomerization Barriers

The reactivity of esters is not solely determined by static electronic and steric factors but is also influenced by their conformational dynamics, particularly the rotational barrier around the C(acyl)–O bond. msu.eduacs.org Esters generally prefer a planar conformation to maximize the stabilizing resonance interaction between the lone pair on the alkoxy oxygen and the π-system of the carbonyl group (nOp → π*C=O). imperial.ac.uk

This planarity leads to two primary conformers: s-cis and s-trans. For most esters, the s-cis conformer is significantly more stable than the s-trans form. imperial.ac.uk The energy barrier for rotation around the C(acyl)–O bond, which represents the energy required to move from one planar conformer to another through a non-planar transition state, is a key parameter. In methyl formate, for example, this barrier is approximately 12 to 13 kcal/mol. msu.edu

The height of this rotational barrier can influence reactivity. A higher barrier implies a more rigid structure, which could affect the accessibility of the carbonyl group to an incoming nucleophile. The transition state for nucleophilic attack requires the carbonyl carbon to change its hybridization from sp² to sp³, and a rigid ground state conformation might require more energy to achieve this transition state geometry.

The specific conformational preferences and rotational barriers for Pentafluorophenyl 4-morpholin-4-ylbenzoate are not extensively documented in readily available literature. However, the general principles apply. The bulky pentafluorophenyl group and the substituted benzoyl group would influence the rotational barrier around the C(acyl)–O bond. The stability of the ground state conformers and the energy required to achieve the transition state for nucleophilic attack will be a function of the complex interplay between the electronic effects of the morpholino and pentafluorophenyl groups, as well as the steric interactions between all components of the molecule. Studies on related systems, such as amine-substituted [s]-triazines, show that rotational barriers are sensitive to substituent electronegativity and solvent polarity. nih.gov

Rational Design of PFP Esters for Tunable Reactivity and Specific Applications

The principles outlined in the preceding sections form the basis for the rational design of PFP esters with tailored reactivity for specific applications, such as peptide synthesis, bioconjugation, and the creation of functional materials. nih.govmdpi.com By systematically modifying the acyl portion of the ester, chemists can fine-tune the molecule's reaction rate and selectivity.

The ability to tune reactivity is achieved by modulating the electronic and steric properties of the acyl substituent.

To increase reactivity , one would incorporate electron-withdrawing groups onto the acyl moiety. This strategy enhances the electrophilicity of the carbonyl carbon, leading to faster reaction rates.

To decrease reactivity or achieve greater selectivity, electron-donating or sterically bulky groups can be introduced. numberanalytics.com This can be useful in complex syntheses where chemoselectivity is paramount.

This concept of "tunable reactivity" has been demonstrated in various contexts. For instance, in the development of cross-electrophile coupling reactions, the reactivity of redox-active esters was controlled by altering substituents on the ester's backbone, which in turn controlled the rate of radical generation. nih.gov Similarly, in the creation of multifunctional molecules, a pentafluorophenol benzene (B151609) triester was used as a flexible synthon that allowed for the sequential and controlled addition of different amine nucleophiles, a process governed by the changing electronic nature of the central ring with each addition. nih.gov

The table below illustrates how different acyl substituents can theoretically modulate the reactivity of a PFP ester.

Table 1: Theoretical Influence of Acyl Substituents on PFP Ester Reactivity

| Acyl Substituent (R in R-CO-OC₆F₅) | Electronic Effect | Steric Effect | Predicted Relative Reactivity |

|---|---|---|---|

| 4-Nitrobenzoyl | Strongly Electron-Withdrawing | Moderate | High |

| Benzoyl | Neutral (Reference) | Moderate | Medium |

| 4-Morpholin-4-ylbenzoyl | Electron-Donating | Moderate-High | Low-Medium |

| Pivaloyl (t-butyl) | Weakly Electron-Donating | Very High | Very Low |

This ability to rationally design PFP esters with predictable reactivity profiles makes them powerful tools in modern organic chemistry, enabling the precise construction of complex molecular architectures. nih.gov

Advanced Spectroscopic and Computational Approaches in Pfp Ester Research

Computational Chemistry for Mechanistic and Reactivity Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), are critical in validating the enhanced reactivity of PFP esters. organic-chemistry.org These methods allow for the detailed examination of reaction pathways that are often difficult to observe experimentally.

DFT calculations are frequently used to model the transition states of reactions involving PFP esters. By calculating the geometries and energies of these transient structures, chemists can predict the most likely reaction mechanisms. For the broader class of PFP esters, DFT has been used to understand their coordination with metal ions and to rationalize their high reactivity in various transformations. researchgate.net Computational results have shown that the pentafluorophenyl group significantly increases the acidity of the α-hydrogen of the ester, a finding that explains its reactivity profile. researchgate.net

Energetic analysis provides quantitative data on the stability of intermediates and the energy required to overcome reaction barriers. For PFP esters, computational studies have validated their superior redox potential compared to other ester precursors, which is a key factor in their high reactivity in single-electron transfer reactions. organic-chemistry.org These analyses help in understanding why PFP esters are often more efficient than other activated esters, such as N-hydroxysuccinimide (NHS) esters, as they are less prone to hydrolysis. researchgate.net

Time-Resolved Spectroscopy for Direct Observation of Reactive Intermediates

Time-resolved spectroscopy encompasses a set of powerful techniques used to study dynamic chemical processes and observe short-lived reactive intermediates directly. wikipedia.org These methods operate on timescales ranging from picoseconds to milliseconds, making it possible to map the production and consumption of transient species throughout a reaction cycle. acs.org

Techniques like time-resolved infrared (TRIR) spectroscopy provide structural information about intermediates, helping to elucidate complex reaction mechanisms. unipr.itynu.edu.cn While specific studies on Pentafluorophenyl 4-morpholin-4-ylbenzoate are not available, time-resolved fluorescence and absorption spectroscopy are standard methods for investigating photochemical reactions, charge transfer processes, and the behavior of molecules in excited states for various ester compounds. acs.orgscirp.org These approaches are crucial for distinguishing between proposed mechanistic pathways, such as single electron transfer (SET) versus atom transfer (AT), by directly observing the relevant intermediates. acs.org

Advanced NMR Techniques for Reaction Monitoring and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for real-time monitoring of chemical reactions, providing quantitative data on the concentration of reactants, products, and sometimes, observable intermediates. magritek.com

Modern NMR methods, including on-line and in-flow setups, allow for the continuous tracking of reaction kinetics without the need for sampling. nih.govbeilstein-journals.org For esterification and transesterification reactions, ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of the ester product. nih.govmestrelab.com This is achieved by monitoring the chemical shifts and integration of specific signals, such as the methylene (B1212753) or carbonyl groups adjacent to the ester linkage. nih.gov Although no specific NMR kinetic data for Pentafluorophenyl 4-morpholin-4-ylbenzoate was found, the general methodology is well-established for studying ester formation and conversion, providing insights into reaction rates and mechanisms. researchgate.netosf.io

Applications of Pentafluorophenyl Esters in Advanced Chemical Synthesis and Chemical Biology

Peptide and Protein Synthesis Methodologies

The formation of the amide bond is the cornerstone of peptide and protein synthesis. PFP esters of amino acids have emerged as superior reagents in this process, facilitating efficient and clean coupling reactions. nbinno.comnih.gov They are employed in both solid-phase and solution-phase synthesis strategies, offering significant advantages over traditional methods.

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for the chemical synthesis of peptides. altabioscience.com In SPPS, an amino acid is covalently attached to an insoluble resin support, and the peptide chain is elongated through a series of coupling and deprotection steps. The use of protecting groups for the α-amino group of the amino acids is crucial to prevent self-polymerization and other side reactions. altabioscience.com The two most common protecting group strategies are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.org

PFP esters of both Fmoc- and Boc-protected amino acids have been successfully implemented in SPPS. psu.edunih.govrsc.org The use of pre-formed PFP active esters of the protected amino acids offers a significant advantage by avoiding the need for in situ activation with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which can lead to the formation of byproducts that are difficult to remove. psu.edu

The application of Fmoc-amino acid PFP esters in SPPS, particularly in polar solvents like dimethylformamide (DMF), has been shown to result in rapid and efficient coupling reactions. nih.govpsu.edu The addition of a catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), can further enhance the rate of acylation. nih.gov This methodology has proven effective even in the synthesis of "difficult" peptide sequences that are prone to aggregation. psu.edursc.org Similarly, Boc-amino acid PFP esters have been demonstrated to yield high-purity peptides with coupling rates comparable to those achieved with symmetrical anhydrides, which are known for their high reactivity. nih.gov

| Protecting Group | Synthesis Strategy | Key Advantages of PFP Esters | References |

| Fmoc | Solid-Phase Peptide Synthesis (SPPS) | Rapid coupling, high purity, suitable for difficult sequences. nih.govpsu.edursc.org | nih.govpsu.edursc.org |

| Boc | Solid-Phase Peptide Synthesis (SPPS) | High purity, coupling rates comparable to symmetrical anhydrides. nih.gov | nih.gov |

While SPPS is highly effective for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale synthesis and the preparation of peptide fragments. slideshare.net PFP esters are also well-suited for solution-phase synthesis. nih.gov The high reactivity of PFP esters allows for rapid and clean coupling reactions in solution, often with minimal side reactions. nbinno.com The use of PFP esters in solution-phase synthesis can simplify purification procedures due to the clean reaction profiles. nih.gov

The primary advantage of using PFP esters in peptide synthesis lies in their high reactivity, which leads to rapid coupling times. nbinno.com The electron-withdrawing pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic and an excellent leaving group, facilitating nucleophilic attack by the amino group of the growing peptide chain. nih.gov This heightened reactivity translates to shorter reaction times and increased efficiency.

Furthermore, PFP esters contribute to the minimization of side reactions, a critical aspect of peptide synthesis. nbinno.com One of the most common side reactions is racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. nbinno.com The use of PFP esters has been shown to result in robust peptide bond formation with minimal racemization, which is crucial for the biological activity of the final peptide. nbinno.com Additionally, because PFP esters are pre-activated, the growing peptide chain is not exposed to the harsh conditions of in situ activation reagents, further reducing the potential for side reactions. nih.gov

| Feature of PFP Esters | Advantage in Peptide Synthesis | References |

| High Reactivity | Rapid coupling times, increased efficiency. nbinno.com | nbinno.com |

| Stability | Less susceptible to hydrolysis compared to other active esters. wikipedia.orgbroadpharm.com | wikipedia.orgbroadpharm.com |

| Pre-activation | Avoids in situ coupling reagents, minimizing byproducts. nih.govpsu.edu | nih.govpsu.edu |

| Clean Reactions | Minimization of side reactions, including racemization. nbinno.com | nbinno.com |

The versatility of PFP esters extends to the synthesis of modified and unnatural amino acids, which are incorporated into peptides to enhance their properties, such as stability, binding affinity, and biological activity. nih.gov For instance, PFP esters can be employed in the synthesis of perfluoroaromatic amino acids. nih.gov

A notable application is in the synthesis of bi-aryl amino acids, which are crucial components in creating conformationally constrained cyclic peptides. nih.gov The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is often used to create the bi-aryl linkage. nih.gov While not directly involved in the coupling reaction itself, PFP esters can be used to activate the carboxylic acid of the bi-aryl amino acid for its subsequent incorporation into a peptide sequence. nih.gov

The precise control over chemical reactions afforded by PFP esters is critical in the construction of complex, mechanically interlocked molecules like rotaxanes. Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stoppers" at each end of the dumbbell preventing the macrocycle from dethreading.

A novel strategy for the synthesis of wikipedia.orgrotaxanes utilizes PFP esters as exchangeable stoppers. nih.govresearchgate.net Stable pillar nih.govarene-containing wikipedia.orgrotaxanes with PFP ester stoppers can be prepared on a large scale. nih.gov These PFP ester stoppers can then be reacted with various nucleophiles to introduce a wide range of functional groups as the final stoppers, forming amide, ester, or thioester linkages in good to excellent yields. nih.gov Crucially, the rotaxane structure is fully preserved during these transformations, as the addition-elimination mechanism of the reaction at the PFP ester prevents the unthreading of the axle from the macrocycle. nih.gov This method provides a high degree of control over the final structure and chirality of these complex biomolecular constructs.

Bioconjugation and Development of Chemical Probes

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a peptide. This technique is fundamental to the development of diagnostic tools, therapeutic agents, and chemical probes for studying biological processes. PFP esters are highly effective reagents for bioconjugation due to their reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. wikipedia.orgbio-techne.com

PFP esters are used to attach a variety of labels and functional moieties to biomolecules, including:

Fluorophores: For creating fluorescent probes to visualize and track biomolecules in cells and tissues. wikipedia.org

Haptens: Small molecules that can elicit an immune response when attached to a larger carrier protein. wikipedia.org

Polyethylene Glycol (PEG): PEGylation, the attachment of PEG chains, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides. broadpharm.comprecisepeg.com PFP esters of PEG are used for this purpose. broadpharm.comprecisepeg.com

An important advantage of PFP esters in bioconjugation is their greater stability towards hydrolysis in aqueous buffers compared to other commonly used amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. wikipedia.orgbroadpharm.comprecisepeg.com This leads to more efficient and controlled conjugation reactions, particularly at the slightly basic pH (typically 7.2-8.5) required to ensure the target amine groups are deprotonated and nucleophilic. bio-techne.comprecisepeg.com The development of chemical probes often relies on the reliable and specific labeling of biomolecules, a task for which PFP esters are exceptionally well-suited. wikipedia.orgprecisepeg.com

Site-Selective Protein Labeling and Functionalization (e.g., Lysine-Selective)

Pentafluorophenyl (PFP) esters are highly effective reagents for the labeling of proteins by forming stable amide bonds with primary amine groups, such as those on lysine residues and the N-terminus. wikipedia.org While this reactivity is generally robust, making it useful for labeling almost any protein, it typically precludes site-selective modification. researchgate.net

However, recent advancements have demonstrated that fluoro-phenyl esters can achieve remarkable site-selectivity. A notable example is the preferential labeling of human kappa antibodies at a single, conserved lysine residue (K188) within the light chain constant domain. researchgate.net The accelerated rate of reaction at this specific site is attributed to the local protein environment, including neighboring histidine (H189) and aspartate (D151) residues. researchgate.net Researchers have refined this process to enhance the yield of single-residue conjugation from 50-70% to over 95%. researchgate.net This high degree of selectivity can be achieved by optimizing reaction conditions, such as lowering the temperature to 4°C or employing flow chemistry. researchgate.net

Furthermore, PFP esters serve as crucial tools for creating bifunctional linkers used in protein conjugation. rsc.orgresearchgate.net This approach facilitates the attachment of various molecules, including fluorophores or haptens, to proteins for detection and analysis. wikipedia.org The use of PFP derivatives has also been explored for the radiolabelling of proteins with isotopes like ¹⁸F. nih.gov

| Target Protein | Specific Residue | Reagent Type | Key Findings | Citation |

|---|---|---|---|---|

| Human kappa antibodies (e.g., Fab fragment of trastuzumab) | Lysine (K188) | Pentafluorophenyl (PFP) esters | Preferential labeling at K188 due to neighboring residues (H189, D151). | researchgate.net |

| General Proteins | Lysine residues and N-termini | PFP esters | Useful for attaching fluorophores and haptens; less susceptible to hydrolysis than succinimidyl esters. | wikipedia.org |

| Human Serum Albumin (HSA) | Not specified | Pentafluorobenzaldehyde, 2,3,5,6-tetrafluorophenylpentafluorobenzoate | A simple, one-step method for ¹⁸F radiolabelling of proteins. | nih.gov |

| Native Proteins | Not specified | Bioorthogonal tetrazine groups | New amino acid-specific labeling strategy for site-selective modification. | digitellinc.com |

Functionalization of Polymeric Nanoparticles (e.g., Single-Chain Polymer Nanoparticles (SCNPs))

Pentafluorophenyl (PFP) esters are a versatile platform for the functionalization of various nanoparticles (NPs), including those made of metals, semiconductors, and insulators. acs.orgnih.gov This approach allows for the rapid and dense grafting of PFP-functionalized nanoparticles onto amine-functionalized surfaces, creating robust, covalently coupled structures. acs.orgnih.gov

A significant application lies in the modification of single-chain polymer nanoparticles (SCNPs), which are bio-inspired structures that mimic the size and complexity of proteins. rsc.orgutwente.nlrsc.org SCNPs containing PFP ester moieties can be readily prepared and subsequently modified without altering the nanoparticle's backbone structure. rsc.orgrsc.org The post-formation functionalization occurs through the substitution of the activated PFP esters with a variety of primary amines. rsc.orgutwente.nl This strategy has been used to create water-soluble SCNPs decorated with:

Fluorescent labels for imaging and tracking. rsc.orgutwente.nl

"Click" functionality for further, orthogonal chemical modifications. rsc.orgutwente.nl

Amino acids and peptides to create SCNP-protein hybrids and mimic biological functions. rsc.orgutwente.nl

This method provides a straightforward way to adjust the physicochemical properties of SCNPs, enabling the development of synthetic analogues that can replicate the complex functions of proteins, such as controlled delivery of therapeutics or imaging agents. rsc.orgrsc.org

| Nanoparticle Type | Functionalization Strategy | Resulting Functionalities | Citation |

|---|---|---|---|

| Single-Chain Polymer Nanoparticles (SCNPs) | Post-formation substitution of PFP esters with various amines. | Fluorescent labels, 'click' groups, amino acids, peptides. | rsc.orgutwente.nlrsc.org |

| Gold (Au) NPs, Quantum Dots (QDs), Insulator NPs | Coupling of PFP-functionalized NPs with amine-functionalized NPs. | Core-satellite nanostructures, hybrid nanocomposites, selective quenching. | acs.orgnih.gov |

Design and Synthesis of Activity- and Affinity-Based Chemical Probes

The high reactivity of PFP esters makes them valuable in the synthesis of chemical probes designed to study biological systems. nih.gov These probes can be used to monitor enzymatic activity or to selectively label biomolecules for detection and analysis. nih.govnih.gov For instance, PFP esters can be used to attach fluorescent probes to biomolecules containing primary amines. nih.gov

In the field of activity-based probes, which are designed to covalently bind to the active site of specific enzymes, PFP chemistry provides a reliable method for constructing these tools. A key application is in the development of protease probes. While many such probes rely on fluorescence, chemiluminescent probes offer extremely high detection sensitivity. nih.gov For example, chemiluminescent dioxetane-based probes designed to detect specific proteases showed a signal increase of up to 7,800-fold in the presence of the target enzyme compared to the background. nih.gov The synthesis of such complex probes can be streamlined using solid-phase synthesis, where PFP esters could be employed for the efficient coupling of different molecular components.

Furthermore, PFP chemistry is instrumental in introducing bioorthogonal groups, such as tetrazines, onto proteins. digitellinc.com This allows for highly specific, two-step labeling strategies where the modified protein can be subsequently and selectively reacted with a complementary probe in a complex biological environment. digitellinc.com

Creation of Bifunctional Linkers for Dual-Active Biopharmaceuticals

A sophisticated application of PFP ester chemistry is the creation of bifunctional, or heteroconjugate, linkers. rsc.orgresearchgate.net These linkers are designed to connect two different biomolecules, such as a peptide and a carbohydrate, or two different proteins. rsc.orgresearchgate.net This technology is particularly important for developing dual-active biopharmaceuticals or for attaching targeting moieties to therapeutic proteins. nih.govrsc.org

An efficient method involves using mixed esters of aliphatic dicarboxylic acids, where one end is a highly reactive pentafluorophenyl ester and the other is a less reactive o-fluorophenyl ester. rsc.orgresearchgate.net This difference in reactivity allows for controlled, sequential conjugation. The PFP ester reacts faster and under milder basic conditions with the primary amino group of the first biomolecule. Subsequently, the o-fluorophenyl ester can be reacted with the second biomolecule under stronger basic conditions and with a longer reaction time. rsc.orgresearchgate.net

This strategy offers several advantages:

Complete control over the heteroconjugation reaction. rsc.orgresearchgate.net

The ability to vary the spacer length by choosing different aliphatic dicarboxylic acids. rsc.orgresearchgate.net

An economic and quick method for conjugating biomolecules via lysine side chains, a reaction for which few alternatives exist. rsc.orgresearchgate.net

This approach has been successfully used to conjugate polypeptides with peptides and to create glycopeptides by linking a peptide to a carbohydrate derivative. rsc.orgresearchgate.net

Polymer Chemistry and Materials Science

In polymer chemistry, PFP esters are a cornerstone for creating functional materials through post-polymerization modification. This strategy allows for the synthesis of a simple, reactive precursor polymer which can then be transformed into a library of diverse functional polymers. nih.govkaist.ac.krresearchgate.net

Post-Polymerization Functionalization of PFP Ester-Containing Polymers

Polymers containing PFP ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PFPMA), serve as highly versatile platforms for post-polymerization modification (PPM). nih.govresearchgate.netrsc.org The PFP ester is an excellent leaving group, allowing for efficient substitution with a wide array of nucleophiles, particularly primary and secondary amines, under mild conditions. nih.govutwente.nlkaist.ac.kr This method is advantageous because it allows for the creation of functional polymers that may be difficult to synthesize directly from their corresponding monomers. researchgate.net

Researchers have utilized this approach to create a vast library of materials with tailored properties. nih.gov For example, a single homopolymer of PPFPA can be sequentially modified to construct pH-responsive polymeric micelles for anti-cancer drug delivery. rsc.org Copolymers containing PFPMA have been modified using orthogonal strategies, such as amidation and thiol-ene reactions, to introduce multiple different functional groups onto the same polymer backbone. nih.gov This allows for precise control over the final properties of the material.

The scope of functional groups that can be introduced is extensive, including:

Water-soluble polymers like poly(ethylene glycol) (PEG). nih.gov

Fluorescent molecules like pyrene. nih.gov

Biologically relevant molecules like peptides and antibodies. rsc.orgutwente.nl

Thermoresponsive polymers. rsc.org

| Precursor Polymer | Modifying Agent(s) | Resulting Polymer Functionality | Application | Citation |

|---|---|---|---|---|

| Poly(pentafluorophenyl acrylate) (PPFPA) | 1-amino-2-propanol | Amphiphilic, pH-responsive | Drug delivery nanocarriers | rsc.org |

| P(MAEO-co-PFPMA) | Thiols, amines (e.g., benzylamine, allylamine) | Hydroxyl, amine, allyl, pyrene, PEG groups | Creation of functional polymer libraries | nih.gov |

| PFP-functional precursor copolymers | Various amines | Fluorescent labels, 'click' groups, peptides | Protein mimicry, SCNP-protein hybrids | rsc.orgutwente.nl |

| Poly(pentafluorophenyl acrylate) brushes | Antibodies | Antibody-conjugated surfaces | Purification of target proteins | rsc.orgutwente.nl |

Fabrication of Functional Polymer Networks and Membranes

The reactivity of PFP esters is also harnessed to create functional polymer networks and membranes. A robust and stable network can be formed by copolymerizing monomers like PEG diacrylate with pentafluorophenyl acrylate (B77674) (PFPA). osti.gov This creates a universal scaffold that can be quantitatively modified after polymerization. osti.gov

By soaking the crosslinked membrane in solutions containing various primary amines, the PFP ester groups are substituted, grafting new functionalities onto the polymer network backbone. osti.gov This one-step post-polymerization modification is highly efficient and provides access to a wide array of functional membranes from a single starting material. osti.gov

This platform allows for a high degree of control over key membrane properties:

Chemical Functionality: A diversity of basic, acidic, hydrophobic, polar, and solute-chelating moieties can be introduced. osti.gov

Crosslinking Density: Can be tuned in the initial polymerization step. osti.gov

Water Uptake: Controlled by the choice of functional group and crosslinking density. osti.gov

This methodology is vital for systematically studying structure-property relationships in materials like ion-transporting membranes, as it allows researchers to isolate the effect of chemical functionality from other physical parameters. osti.gov

Advanced Polymer Grafting Strategies (e.g., Grafting-To and Grafting-From)

Pentafluorophenyl (PFP) active esters are pivotal in advanced polymer grafting, a technique used to tether polymer chains to a substrate, creating a dense layer known as a polymer brush. These brushes modify surface properties for applications ranging from biocompatible coatings to microelectronics. The two primary strategies, "grafting-to" and "grafting-from," both leverage the high reactivity and stability of PFP esters.

The "grafting-to" (or "grafting onto") method involves synthesizing a complete polymer chain with a reactive end group, which then attaches to a complementary functional group on the substrate surface. nih.gov PFP ester-containing polymers are ideal for this approach. For instance, polymers like poly(pentafluorophenyl 4-vinylbenzoate) can be synthesized with controlled molecular weight and narrow distribution via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org The PFP ester groups along the polymer backbone or at the chain end can then react efficiently with amine-functionalized surfaces to form stable amide bonds, anchoring the polymer to the substrate. nih.govrsc.org This method offers excellent control over the molecular weight and composition of the grafted polymer. chalmers.se However, as the grafting density increases, steric hindrance can impede the attachment of subsequent polymer chains, limiting the achievable brush density. chalmers.se

Conversely, the "grafting-from" technique involves immobilizing a polymerization initiator on the substrate surface first. researchgate.netresearchgate.net Polymer chains are then grown directly from the surface in situ. chalmers.se PFP chemistry is instrumental here as well. Surfaces can be functionalized with molecules containing a PFP ester, which can then be modified with an initiator-containing amine. Alternatively, an initiator containing a PFP ester can be synthesized and attached to the surface. A more direct approach involves creating a surface with initiator functionalities and then growing a PFP-containing polymer like poly(pentafluorophenyl acrylate) (PPFPA) from it. researchgate.net The resulting PFP-activated polymer brush is a versatile platform for post-polymerization modification, where various amine-containing molecules can be grafted onto the brush, allowing for the creation of complex and multifunctional surfaces. researchgate.net This method overcomes the steric hindrance limitations of "grafting-to," enabling the formation of much denser and thicker polymer brushes. chalmers.se

Table 1: Comparison of Polymer Grafting Strategies Using Pentafluorophenyl Esters

| Feature | Grafting-To | Grafting-From |

|---|---|---|

| Process | Pre-formed polymers are attached to the surface. nih.gov | Polymer chains are grown from initiators immobilized on the surface. researchgate.net |

| PFP Ester Role | Acts as a reactive group on the polymer for coupling to an amine-functionalized surface. rsc.org | Can be part of the initiator for surface attachment or part of the monomer for creating a reactive polymer brush for further functionalization. researchgate.net |